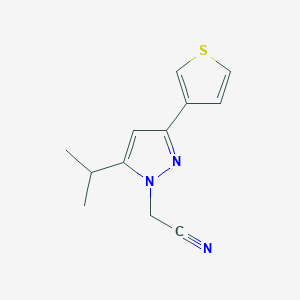
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that incorporates both pyrazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and thiophene moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but differing in its pharmacological effects.
Azulene derivatives: Compounds containing azulene moieties, often used in similar applications but with distinct electronic properties.
Uniqueness
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its combination of pyrazole and thiophene rings, which confer distinct electronic and biological properties. This combination makes it a versatile compound in various fields, from medicinal chemistry to materials science.
属性
分子式 |
C12H13N3S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC 名称 |
2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)12-7-11(10-3-6-16-8-10)14-15(12)5-4-13/h3,6-9H,5H2,1-2H3 |
InChI 键 |
FGQYMUIVILKJCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NN1CC#N)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















